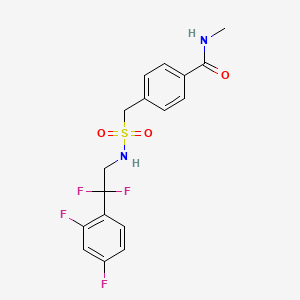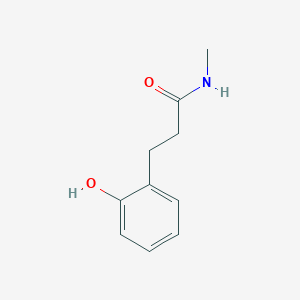
3-(2-hydroxyphenyl)-N-methylpropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxyphenyl)-N-methylpropionamide is an organic compound characterized by the presence of a hydroxyphenyl group attached to a propionamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-N-methylpropionamide typically involves the reaction of 2-hydroxyacetophenone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product through a series of steps involving condensation and reduction reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The process involves the use of catalysts to enhance the reaction rate and yield. Commonly used catalysts include palladium on carbon and other transition metal catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyphenyl)-N-methylpropionamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-hydroxyacetophenone derivatives.
Reduction: Formation of N-methyl-3-(2-hydroxyphenyl)propylamine.
Substitution: Formation of various substituted phenylpropionamides.
Scientific Research Applications
3-(2-hydroxyphenyl)-N-methylpropionamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-N-methylpropionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the amide group can participate in various interactions, including van der Waals forces and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-hydroxyacetophenone: Shares the hydroxyphenyl group but lacks the amide functionality.
N-methylpropionamide: Contains the amide group but lacks the hydroxyphenyl group.
3-(2-hydroxyphenyl)propionic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
3-(2-hydroxyphenyl)-N-methylpropionamide is unique due to the combination of the hydroxyphenyl and amide groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-10(13)7-6-8-4-2-3-5-9(8)12/h2-5,12H,6-7H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIWLZQZGJFVSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
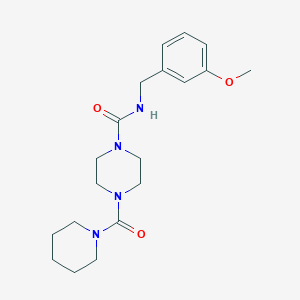
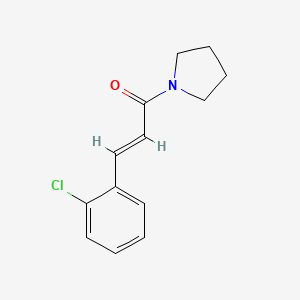
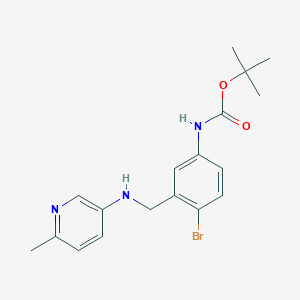
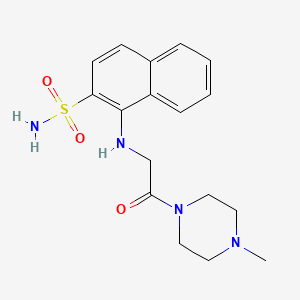
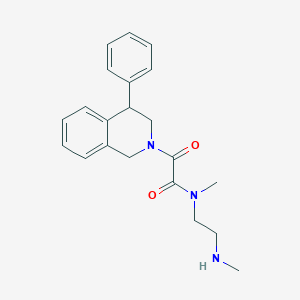
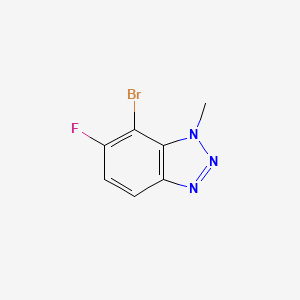
![(1-(2-Aminoethyl)-1H-pyrazol-4-yl)(5'-bromospiro[cyclobutane-1,3'-indolin]-1'-yl)methanone](/img/structure/B7441280.png)
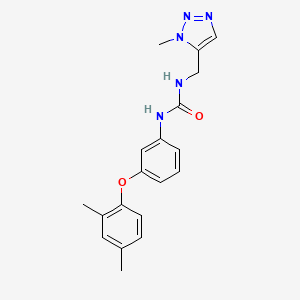
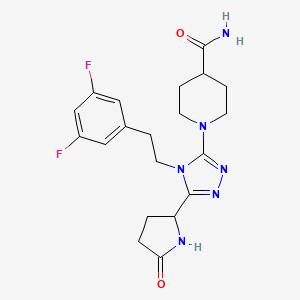
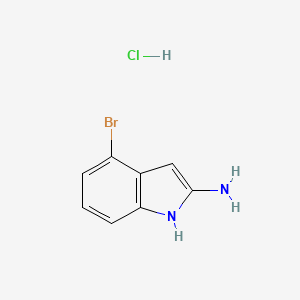
![(2-(Morpholinomethyl)morpholino)(thieno[3,2-b]thiophen-2-yl)methanone](/img/structure/B7441313.png)
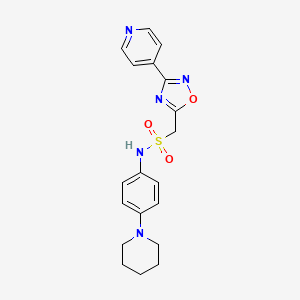
![N-cyclohexyl-2-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetamide](/img/structure/B7441328.png)
